molecular formula C25H21NO6 B1581146 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- CAS No. 6359-29-1

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-

Cat. No. B1581146
CAS RN: 6359-29-1
M. Wt: 431.4 g/mol
InChI Key: LJYFQGHCZXNILU-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-2’-carboxylic acid, 6’-(diethylamino)-3’-hydroxy-3-oxo-, also known as Solvent Red 49, is an industrial chemical . It may be used in a variety of applications including heat transfer fluids and as a formulant in some pesticides .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChIKey for this compound is NJDNXYGOVLYJHP-UHFFFAOYSA-L . This key can be used to retrieve more information about the compound’s structure from databases like PubChem.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 586.55 . It is stored at temperatures between 28 C . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anti-Corrosion Applications

Synthesis and Corrosion Inhibition :Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- and its derivatives have been synthesized and characterized for their potential as corrosion inhibitors. In particular, the derivatives 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]3´,6´-diyl bis (3-methylbenzenesulfonate) and 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl (3-dibenzoate)/(3-diacetate) have been studied. These compounds have shown excellent inhibition efficiency against the corrosion of mild steel in hydrochloric acid solution, with an efficiency reaching up to 93% at low concentrations. The compounds form protective films on the metal surface, significantly mitigating corrosion processes (Arrousse et al., 2020), (Arrousse et al., 2021).

Applications in Sensing and Detection

Early Detection of Corrosion :Compounds based on the spiro[isobenzofuran-1(3H),9'-[9H]xanthene] structure, specifically spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, have been effectively used as "turn-on" fluorescence indicators in smart coatings for early detection of steel and aluminum corrosion. These indicators respond to the presence of ferric ions produced during corrosion, emitting fluorescence even before visible damage occurs. This early detection capability can significantly enhance maintenance and repair interventions, preventing severe structural damage (Augustyniak et al., 2009), (Augustyniak & Ming, 2011).

Detection of Cysteine in Samples :A novel fluorescent probe based on 3'-hydroxy-3-oxo-3H-spiro [isobenzofuran-1,9'-xanthene]-6'-yl-2,4-dinitrobenzenesulfonate (probe 1) has been developed for visually sensing cysteine levels in milk and water samples. This probe undergoes a fluorescence intensity increase and color change upon interacting with cysteine, demonstrating its potential as a visual sensor for quantitative cysteine detection (Wang et al., 2018).

Organic Synthesis and Characterization

Synthesis and Characterization of Organic Dyes :Research has focused on the synthesis, characterization, and theoretical study of organic dyes based on the spiro[isobenzofuran-1(3H),9'-[9H]xanthene] framework. These studies include the synthesis and spectroscopic characterization (IR, NMR, and MS data) of these dyes, along with the theoretical analysis using DFT methods. The dyes have shown potential applications due to their optical properties, serving as colored pigments with good solubility and stability (Arrousse et al., 2020).

properties

IUPAC Name

6'-(diethylamino)-3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-3-26(4-2)14-9-10-18-21(11-14)31-22-13-20(27)16(23(28)29)12-19(22)25(18)17-8-6-5-7-15(17)24(30)32-25/h5-13,27H,3-4H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFQGHCZXNILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884268
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-

CAS RN

6359-29-1
Record name 6′-(Diethylamino)-3′-hydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-2′-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6359-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-(diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.179
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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